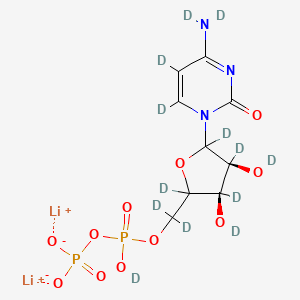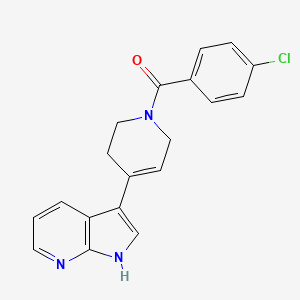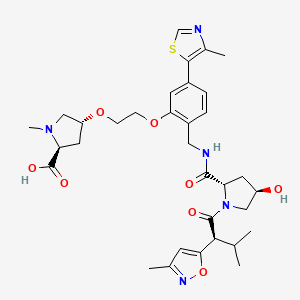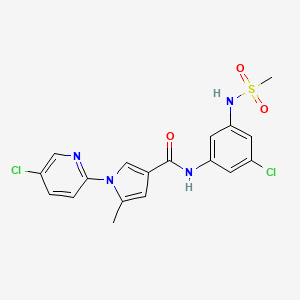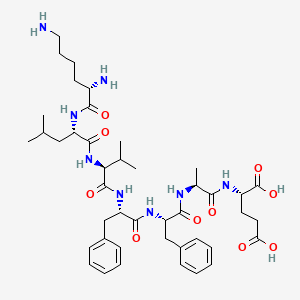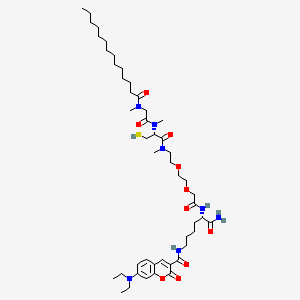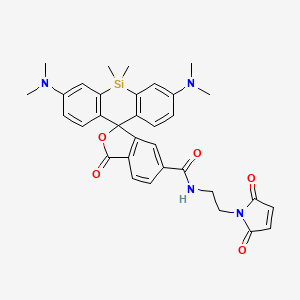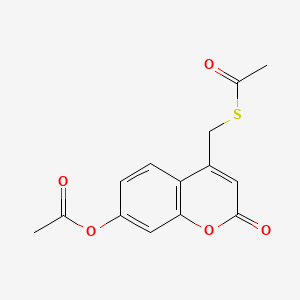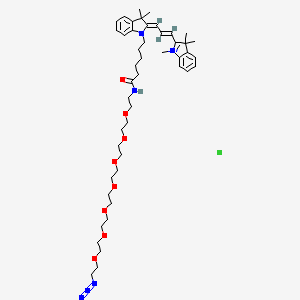
Cyanidin 3-malonylglucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanidin 3-malonylglucoside is a type of anthocyanin, a class of compounds known for their vibrant colors and antioxidant properties. This compound is a derivative of cyanidin, which is a common anthocyanidin found in various fruits and vegetables. This compound is particularly noted for its presence in red onions and other pigmented plants, contributing to their color and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanidin 3-malonylglucoside typically involves the enzymatic glycosylation of cyanidin. This process can be carried out using enzymes such as anthocyanidin synthase and cyanidin 3-O-glucosyltransferase. These enzymes facilitate the attachment of glucose and malonyl groups to the cyanidin molecule under controlled conditions .
Industrial Production Methods
In an industrial setting, this compound can be produced using microbial fermentation. Engineered strains of Escherichia coli, for example, can be used to produce this compound by introducing the necessary biosynthetic genes and optimizing the fermentation conditions . This method allows for the scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyanidin 3-malonylglucoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can alter the structure and properties of the compound, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent parts, such as cyanidin and glucose.
Major Products Formed
The major products formed from these reactions include protocatechuic acid, phloroglucinaldehyde, vanillic acid, and ferulic acid. These products are bioactive phenolic compounds that contribute to the antioxidant properties of this compound .
Scientific Research Applications
Cyanidin 3-malonylglucoside has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential use in food preservation.
Biology: Research focuses on its role in plant pigmentation and its effects on plant health.
Mechanism of Action
Cyanidin 3-malonylglucoside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress, which can protect cells from damage. The compound also modulates various signaling pathways, including those involved in inflammation and apoptosis. For example, it activates adenosine monophosphate-activated protein kinase (AMPK) and suppresses gluconeogenesis by reducing the expression of gluconeogenic genes .
Comparison with Similar Compounds
Cyanidin 3-malonylglucoside is similar to other anthocyanins such as cyanidin 3-glucoside and cyanidin 3-rutinoside. it is unique due to the presence of the malonyl group, which enhances its stability and bioavailability. This makes it more effective as an antioxidant and colorant compared to its non-malonylated counterparts .
List of Similar Compounds
- Cyanidin 3-glucoside
- Cyanidin 3-rutinoside
- Pelargonidin 3-glucoside
- Delphinidin 3-glucoside
Properties
IUPAC Name |
3-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O14/c25-10-4-13(27)11-6-16(23(36-15(11)5-10)9-1-2-12(26)14(28)3-9)37-24-22(34)21(33)20(32)17(38-24)8-35-19(31)7-18(29)30/h1-6,17,20-22,24,32-34H,7-8H2,(H4-,25,26,27,28,29,30)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQLTZUOXIQBDO-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23O14+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94977-38-5 |
Source


|
| Record name | Cyanidin 3-(6''-malonylglucoside) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037974 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

